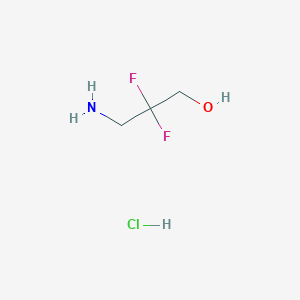
3-Amino-2,2-difluoropropan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-difluoropropan-1-ol hydrochloride is an organic compound with the chemical formula C3H8ClF2NO. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
3-Amino-2,2-difluoropropan-1-ol hydrochloride can be synthesized by reacting 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl) . The reaction typically involves dissolving 3-amino-2,2-difluoropropanol in a suitable solvent, such as dichloromethane (DCM), and adding hydrochloric acid to the solution. The mixture is then stirred at room temperature until the reaction is complete .
化学反応の分析
3-Amino-2,2-difluoropropan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-Amino-2,2-difluoropropan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used as a curing agent, additive, and catalyst in various industrial processes
作用機序
The mechanism of action of 3-Amino-2,2-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
類似化合物との比較
3-Amino-2,2-difluoropropan-1-ol hydrochloride can be compared with other similar compounds, such as:
- **3-Amino-3-cyclop
3-Amino-2,2-difluoropropanol: The parent compound without the hydrochloride group.
生物活性
Molecular Structure:
- Molecular Formula: C₃H₈ClF₂NO
- Molecular Weight: 147.55 g/mol
- InChI Key: InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;
The presence of two fluorine atoms at the second carbon of the propanol chain enhances its lipophilicity and may influence its interactions with biological targets.
While specific mechanisms for 3-amino-2,2-difluoropropan-1-ol hydrochloride remain underexplored, compounds with similar structures often exhibit significant interactions with various biological targets:
- Enzyme Inhibition: Amino alcohols can modulate enzyme activities, potentially affecting metabolic pathways. The difluorinated structure may enhance binding affinities to certain enzymes.
- Receptor Interaction: Similar compounds have been reported to interact with receptors, influencing signaling pathways. The unique structural features of this compound may provide distinct interaction profiles compared to non-fluorinated analogs.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₃H₈ClF₂NO | Difluorinated structure enhances reactivity |
| 3-Amino-1-propanol | C₃H₉NO | Lacks fluorine substituents; simpler structure |
| 2-Amino-2-methylpropanol | C₄H₉NO | Contains a methyl group instead of fluorines |
| 3-Amino-2-fluoropropan-1-ol | C₃H₇FNO | Contains only one fluorine atom; different reactivity |
The above table outlines some structural analogs that may provide insights into the potential biological activity of this compound.
Study on Fluorinated Compounds
Research has indicated that fluorinated compounds can exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, a study highlighted that fluorinated amino alcohols could enhance lipophilicity, leading to improved membrane permeability and bioavailability in vivo . Although specific studies on this compound are sparse, these findings suggest that similar compounds may also benefit from enhanced absorption and distribution characteristics.
Potential Applications in Medicinal Chemistry
Given the structural characteristics of this compound, it holds promise for various applications:
- Drug Development: The compound's ability to modulate enzyme activity could be harnessed in developing new therapeutics targeting specific diseases.
- Chemical Probes: Its unique structure may serve as a chemical probe in biochemical assays to study enzyme functions or receptor interactions.
特性
IUPAC Name |
3-amino-2,2-difluoropropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;/h7H,1-2,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFXCDDQQBKYTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














